GT1c Ganglioside sugar
Description
Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-8 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gt1c Ganglioside
Enzymatic Cascade in GT1c Ganglioside Formation
The formation of GT1c is dependent on a cascade of enzymatic activities, primarily involving a family of enzymes known as glycosyltransferases. nih.govnagoya-u.ac.jp These enzymes catalyze the transfer of sugar residues from activated donor molecules to acceptor molecules, elongating the carbohydrate chain of the ganglioside. nih.govnih.gov The specific sequence of these enzymatic reactions determines the final structure of the ganglioside.
Glycosyltransferases are the key determinants in the synthesis of the various ganglioside series, including the a-, b-, and c-series. nih.gov The expression and substrate specificity of these enzymes dictate which pathway is followed and which complex gangliosides are ultimately produced. nih.govnagoya-u.ac.jp
A pivotal enzyme in the synthesis of GT1c is Galactosyltransferase II (GalT-II), also known as GM1/GD1b/GT1c-synthase. nih.govresearchgate.net This enzyme exhibits specificity for several precursor gangliosides, catalyzing the addition of a galactose residue. Specifically, GalT-II acts on the precursor GD2 to form GD1b, which is a direct step in the b-series pathway leading to more complex gangliosides. researchgate.net It also synthesizes GM1 from GM2 and GA1 from GA2. nagoya-u.ac.jp The action of this enzyme is crucial for the elongation of the core glycan structure necessary for the subsequent addition of sialic acid residues that characterize GT1c. nih.gov
Table 1: Substrate Specificity of Key Glycosyltransferases in GT1c Biosynthesis
| Enzyme | Common Name | Precursor Substrate | Product |
| β-1,3-Galactosyltransferase (GalT-II) | GM1/GD1b/GT1c-synthase | GD2 | GD1b |
| α-2,3-Sialyltransferase (ST3Gal-II) | GD1a/GT1b-synthase | GD1b | GT1b |
| α-2,8-Sialyltransferase | GT1c-synthase | GD1b | GT1c |
Sialyltransferases are a family of enzymes responsible for the terminal sialylation of gangliosides, a critical step in defining their structure and function. nih.govfrontiersin.org These enzymes transfer sialic acid from a donor molecule, CMP-sialic acid, to the growing glycan chain. frontiersin.org In the context of GT1c synthesis, specific sialyltransferases are responsible for adding the final sialic acid residues. For instance, ST3Gal-II is a key sialyltransferase involved in the synthesis of major brain gangliosides like GD1a and GT1b. nih.govnih.gov While the direct synthase for the final step to GT1c is less explicitly detailed in all contexts, the general principle involves the action of specific sialyltransferases on the GD1b precursor. nih.govjocs.jp The sequential action of these enzymes, each with its specific linkage preference (e.g., α2,3 or α2,8), results in the characteristic trisialylated structure of GT1c. nih.govnih.gov
The biosynthesis of most gangliosides, including GT1c, originates from the precursor molecule lactosylceramide (B164483) (LacCer). nih.govresearchgate.net The synthesis pathway begins with the formation of ceramide in the endoplasmic reticulum. limes-institut-bonn.deconicet.gov.ar Ceramide is then converted to glucosylceramide (GlcCer) and subsequently to LacCer in the Golgi apparatus. conicet.gov.arresearchgate.net LacCer serves as a crucial branching point for the synthesis of various ganglioside series. mdpi.com From LacCer, the pathway proceeds through the synthesis of simpler gangliosides like GM3, which is a precursor for the a-series, and subsequently GD3 and GT3, which are precursors for the b- and c-series, respectively. nih.gov The synthesis of GT1c follows the c-series pathway, which is initiated from the trisialylated precursor GT3. nih.gov
Role of Glycosyltransferases in Ganglioside Series Determination
Subcellular Compartmentalization of GT1c Ganglioside Biosynthesis
The synthesis of GT1c is a spatially organized process that occurs within specific compartments of the cell's endomembrane system. This compartmentalization ensures the sequential and orderly action of the various enzymes involved in the biosynthetic pathway.
The initial steps of ganglioside biosynthesis commence in the endoplasmic reticulum (ER) with the synthesis of ceramide. limes-institut-bonn.deconicet.gov.arresearchgate.net Following its synthesis, ceramide is transported to the Golgi apparatus. limes-institut-bonn.deconicet.gov.ar The Golgi apparatus is the primary site for the subsequent glycosylation steps that lead to the formation of complex gangliosides like GT1c. limes-institut-bonn.denih.govacs.org The sequential addition of sugar and sialic acid residues by glycosyltransferases occurs as the lipid molecule moves through the cisternae of the Golgi, from the cis- to the trans-Golgi network. acs.orgbiorxiv.org This assembly-line process within the Golgi ensures the correct assembly of the complex carbohydrate structure of GT1c before it is transported to its final destination, primarily the plasma membrane. researchgate.netnih.gov
Regulatory Mechanisms of GT1c Ganglioside Biosynthesis
The amount and type of gangliosides, including GT1c, synthesized by a cell are tightly controlled through several regulatory mechanisms. These include the regulation of gene expression for the involved enzymes, epigenetic modifications, and the availability of substrates.
Gene Expression Regulation of Glycosyltransferases
The expression of specific gangliosides is primarily determined by the transcriptional regulation of the genes encoding the relevant glycosyltransferases. mdpi.comnih.gov The synthesis of GT1c requires the sequential action of several enzymes, and the presence or absence of these enzymes dictates the final ganglioside profile of the cell.
For example, the synthesis of the b-series and c-series gangliosides, to which GT1c belongs, is initiated by the action of GD3 synthase (ST8SIA1). The subsequent steps are catalyzed by enzymes such as GM2/GD2 synthase (B4GALNT1), GD1a/GT1b synthase (ST3GAL2), and finally GT1c synthase (ST8SIA5). The expression of the genes for these enzymes is cell-type specific and developmentally regulated. nih.gov Any change in the transcriptional activity of one of these key enzyme genes can lead to a significant alteration in the cellular ganglioside pattern. nih.gov
Epigenetic Modulations Affecting Ganglioside Synthesis
Epigenetic mechanisms, which alter gene expression without changing the DNA sequence itself, play a significant role in regulating ganglioside biosynthesis. These modifications can include DNA methylation and histone modifications, which can lead to the silencing or activation of glycosyltransferase genes.
Substrate Availability and Feedback Control Mechanisms
The rate of GT1c biosynthesis is also dependent on the availability of the necessary building blocks and is subject to feedback control. The synthesis requires a series of donor sugar molecules, such as UDP-galactose, UDP-N-acetylgalactosamine, and CMP-sialic acid, which are transported into the Golgi lumen by specific transporters. ucsd.edu The concentration of these activated sugar donors can be a rate-limiting factor in the synthesis process.
Furthermore, there is evidence for feedback control within the glycosylation pathways. The formation of multienzyme complexes can influence the activity of the individual enzymes. For example, the presence of an active downstream enzyme can prevent the accumulation of an intermediate product, which might otherwise cause feedback inhibition on an earlier enzyme. In one study, the expression of Sialyltransferase-2 (GD3 synthase) led to an increase in the activity of Sialyltransferase-1 (GM3 synthase), suggesting a form of forward activation or relief of feedback inhibition within the enzyme complex. researchgate.net This intricate interplay ensures that the synthesis of complex gangliosides like GT1c is a highly coordinated and efficient process.
Catabolism and Degradation Pathways of GT1c Ganglioside
The breakdown of GT1c ganglioside is a stepwise process that occurs primarily within the lysosomes, the cell's recycling centers. This catabolic pathway requires a series of specific lysosomal hydrolases. The degradation essentially reverses the biosynthetic pathway, with sugar moieties being sequentially removed from the non-reducing end of the oligosaccharide chain.
The degradation of GT1c would be initiated by the removal of the terminal sialic acid residue by a neuraminidase, converting GT1c to GD1b. Subsequently, another sialic acid is removed to yield GM1. This is followed by the action of β-galactosidase to produce GM2. The next step is catalyzed by β-hexosaminidase A, which removes the N-acetylgalactosamine residue, resulting in GM3. Finally, GM3 is broken down into lactosylceramide by the removal of the last sialic acid, and lactosylceramide is further degraded into glucosylceramide and then ceramide.
Genetic defects in the enzymes responsible for this degradation pathway can lead to the accumulation of specific gangliosides within the lysosomes, resulting in a class of severe neurodegenerative disorders known as gangliosidoses. For example, a deficiency in β-hexosaminidase A leads to Tay-Sachs disease, characterized by the accumulation of GM2 ganglioside. The proper functioning of this catabolic pathway is therefore essential for maintaining cellular homeostasis.
Cellular and Subcellular Distribution of Gt1c Ganglioside
Plasma Membrane Localization and Microdomain Association
Gangliosides are primarily known as components of the plasma membrane, where they play pivotal roles in cell signaling and recognition. hmdb.camdpi.com They are anchored in the outer leaflet of the membrane via their hydrophobic ceramide tail, with the hydrophilic oligosaccharide chains extending into the extracellular space. mdpi.comnih.gov
GT1c, like other complex gangliosides, shows a strong propensity to partition into specialized microdomains of the plasma membrane known as lipid rafts. nih.gov These platforms are dynamic assemblies enriched in cholesterol, sphingomyelin, and other glycosphingolipids. nih.govmdpi.com The formation of these domains is driven by favorable lipid-lipid interactions, where the saturated fatty acyl chains common in glycosphingolipids allow for tighter packing compared to the surrounding membrane. mdpi.com
The integration of gangliosides into these rafts creates areas with a high density of negative electrical charges due to their sialic acid residues, which can influence the local membrane environment and its interaction with extracellular molecules. mdpi.com These glycolipid-enriched microdomains serve as crucial hubs for signal transduction, clustering signaling molecules, and modulating the activity of membrane receptors. nih.govnih.gov The specific composition of gangliosides within a raft, including the presence of GT1c, is thought to contribute to the functional specificity of these domains.
A ganglioside's function is determined not only by its carbohydrate headgroup but also by its lipid component, the ceramide. nih.gov The ceramide moiety, which anchors the ganglioside within the lipid bilayer, consists of a sphingosine (B13886) base linked to a fatty acid. oup.com The structure of this ceramide portion—specifically the length and degree of saturation of the fatty acid chain—has a marked effect on how the ganglioside packs within the membrane and its ability to associate with other lipids in microdomains. nih.gov
Variations in ceramide structure can alter the physical properties of the membrane and influence the lateral organization and function of lipid rafts. nih.gov For instance, studies on other gangliosides have revealed that different ceramide compositions are found in motor versus sensory nerves, suggesting that these structural differences are linked to specialized neuronal properties. nih.gov The ceramide tail can also dictate the intracellular trafficking of the ganglioside. nih.gov Therefore, the specific ceramide species associated with GT1c is a critical factor in determining its precise localization and functional interactions within the plasma membrane.
Intracellular Presence and Functional Implications
While most abundant in the plasma membrane, gangliosides including GT1c are not confined to the cell surface. They are also present on the membranes of various intracellular organelles, where they are implicated in regulating key cellular processes. nih.govnih.govcreative-diagnostics.com
Gangliosides are exceptionally abundant in the nervous system, constituting a significant fraction of the lipid content in neuronal membranes. mdpi.comcreative-diagnostics.com They are particularly enriched at synaptic sites, both pre- and post-synaptically. mdpi.comnih.gov This enrichment is crucial for the formation, stabilization, and function of synapses. mdpi.com The dense clustering of negatively charged gangliosides in the post-synaptic membrane creates a powerful electrostatic field that can modulate the concentration and activity of neurotransmitters, such as glutamate, within the synaptic cleft. mdpi.com The specific arrangement of gangliosides and associated proteins forms a "glycosynapse," a functional unit that regulates cell adhesion and signal transduction, ultimately affecting gene transcription and cellular phenotypes. nih.gov
Research has confirmed the presence of gangliosides in intracellular compartments, challenging the view of them as exclusively plasma membrane lipids. nih.govcreative-diagnostics.com They have been identified in the membranes of the endoplasmic reticulum, mitochondria, and even the nucleus. nih.govcreative-diagnostics.com The functional implications of this intracellular localization are an active area of investigation. For example, the accumulation of the ganglioside GM1 at mitochondria-associated ER membranes (MAMs) has been shown to link ER stress with mitochondrial-mediated apoptosis by altering calcium flux between the organelles. nih.gov Furthermore, GM1 has been found within the cell nucleus, where it can interact with chromatin and potentially regulate gene expression. nih.gov Although the specific roles of GT1c in these organelles are not yet fully elucidated, the established presence of other gangliosides in these locations suggests that GT1c may also have important intracellular functions.
Tissue-Specific and Developmental Expression Patterns of GT1c Ganglioside
The expression of GT1c and other c-series gangliosides is tightly regulated and varies significantly across different tissues and developmental stages. nih.gov While the total amount of gangliosides in extraneural tissues is much lower than in the brain, the proportion of c-series gangliosides can be higher in certain non-neural tissues. nih.gov
Studies in rats have demonstrated that the composition of c-series gangliosides is highly tissue-specific. For example, in adult rats, GT1c is found in the liver, alongside GQ1c and GP1c. nih.gov In contrast, other tissues like the kidney and pancreas express a different profile of c-series gangliosides. nih.gov This differential expression points to specialized roles for these molecules in the physiology of each organ.
Furthermore, the expression of these gangliosides is dynamic and changes during development. nih.govnih.gov A comparison between young (5-day-old) and adult (7-week-old) rats revealed significant differences in the composition and concentration of c-series gangliosides in the liver and kidney. nih.gov This suggests that the synthesis of GT1c is under developmental control, likely reflecting the changing functional requirements of tissues as they mature. This pattern is consistent with broader observations in the nervous system, where the ganglioside profile shifts from simpler forms during early development to more complex gangliosides in the mature brain. nih.govnih.gov
Table 1: Distribution of c-Series Gangliosides in Various Adult Rat Tissues This table summarizes findings on the composition of c-series gangliosides in different extraneural tissues of adult rats, as determined by thin-layer chromatographic (TLC) immunostaining.
| Tissue | Major c-Series Gangliosides Detected | GT1c Presence |
| Liver | GT1c, GQ1c, GP1c | Present |
| Kidney | GT3 (major), GT2 (minor) | Not Detected |
| Pancreas | GT3, GT2, GQ1c, GP1c | Not Detected |
| Adrenal | GT3 | Not Detected |
| Thyroid | GT3 | Not Detected |
| Eye Lens | GT3 | Not Detected |
| Source: Adapted from Saito et al., 1999. nih.gov |
Distribution Across Central Nervous System Regions
In the adult mammalian central nervous system, GT1c is generally considered a minor ganglioside. The brain's ganglioside landscape is overwhelmingly dominated by four major structures: GM1, GD1a, GD1b, and GT1b, which together can constitute over 90-97% of the total gangliosides. nih.govplos.orgjohnshopkins.edu These belong to the a- and b-series of gangliosides. Consequently, c-series gangliosides like GT1c are found in very low abundance, making their detection and specific localization in healthy adult mammalian brain regions challenging. nih.gov
While widespread distribution is not observed, specific and context-dependent expression has been noted. For instance, an isomer of GT1c has been identified in glioblastoma tissue, suggesting a potential role or re-expression in pathological states. nih.gov The general distribution pattern in the adult mammalian CNS, however, reflects a predominance of the a- and b-series pathways over the c-series. nih.govresearchgate.net
| Ganglioside Series | General Abundance in Adult Mammalian CNS | Representative Gangliosides |
|---|---|---|
| a-Series | High | GM1, GD1a |
| b-Series | High | GD1b, GT1b |
| c-Series | Rare | GT1c, GQ1c |
| 0-Series | Rare | GM1b, GD1α |
Changes in GT1c Ganglioside Expression during Neural Development
The expression of gangliosides undergoes dramatic and highly regulated changes during the development of the nervous system. nih.govmdpi.com In the early embryonic vertebrate brain, the ganglioside profile is characterized by simpler structures, predominantly GM3 and GD3. nih.govmdpi.com As neural development progresses, a significant shift occurs, leading to the downregulation of these simple gangliosides and a concomitant increase in the synthesis of more complex structures, such as GM1, GD1a, GD1b, and GT1b, which are characteristic of the mature brain. nih.govnih.govnih.gov
Within this developmental context, c-series gangliosides, including GT1c, are considered to be phylogenetically conserved and developmentally regulated, with higher expression during early neurodevelopment. researchgate.netresearchgate.net They are often referred to as embryonic or onco-developmental antigens because their expression is more prominent in embryonic tissues and certain tumors, such as brain cancer stem cells, but is significantly reduced in mature tissues. nih.gov The presence of another c-series ganglioside, GQ1c, has been specifically registered in the human embryonic brain at just 5 weeks of gestation. This suggests that the synthetic pathway for c-series gangliosides is active during the critical early stages of neural formation, after which it is largely downregulated in mammals in favor of a- and b-series ganglioside production. nih.gov
| Developmental Stage | Predominant Ganglioside Type | General Trend for c-Series (e.g., GT1c) |
|---|---|---|
| Early Embryonic (Vertebrates) | Simple (e.g., GD3) and c-Series | Expressed |
| Late Embryonic / Postnatal (Mammals) | Complex a- and b-Series (e.g., GD1a, GT1b) | Downregulated |
| Adult (Mammals) | Complex a- and b-Series (e.g., GM1, GD1b) | Rare |
Comparative Analysis Across Vertebrate Species
A striking feature of GT1c and other c-series gangliosides is their differential expression across the vertebrate phylogenetic tree. There is a clear distinction in brain ganglioside composition between poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates. researchgate.netresearchgate.net
In adult mammals and birds, c-series gangliosides are rare. nih.govjohnshopkins.edu In stark contrast, they are abundantly expressed in the brains of lower vertebrates, such as fish and amphibians. nih.govresearchgate.net Research has identified GT1c as a novel trisialoganglioside isolated from fish brain, where it serves as a key precursor in the biosynthetic pathway leading to the major tetrasialoganglioside, GQ1c, in those species. nih.gov The brain ganglioside composition in poikilotherms is generally more complex and varied, with a higher proportion of polysialogangliosides compared to the relatively stable pattern dominated by the four major gangliosides in mammals. researchgate.net In the adult zebrafish brain, for example, c-series gangliosides can represent as much as 70% of the total ganglioside content, highlighting a major evolutionary divergence in brain ganglioside metabolism. researchgate.net
| Vertebrate Class | Relative Abundance of c-Series Gangliosides (including GT1c) in Brain | Predominant Brain Gangliosides |
|---|---|---|
| Fish (e.g., Trout, Zebrafish) | High / Abundant | Complex mixture, rich in polysialo- and c-series gangliosides |
| Amphibians | High / Abundant | Complex mixture, rich in polysialogangliosides |
| Birds | Rare | GM1, GD1a, GD1b, GT1b |
| Mammals (e.g., Mouse, Human) | Rare | GM1, GD1a, GD1b, GT1b |
Biological Roles and Functions of Gt1c Ganglioside
Role in Cellular Signaling and Receptor Modulation
GT1c, like other gangliosides, is not merely a structural component of the cell membrane but an active participant in modulating cellular signaling events. hmdb.ca It achieves this by interacting with and influencing the function of various membrane receptors and by organizing signaling complexes within specialized membrane microdomains.
Gangliosides are known to modulate the activity of several growth factor receptors, including the epidermal growth factor receptor (EGFR). google.comnih.gov While specific studies on GT1c's direct interaction with EGFR are less common than those on simpler gangliosides like GM3, the overarching principle is that gangliosides can influence receptor dimerization and autophosphorylation in response to ligand binding. nih.govconicet.gov.ar This modulation can either inhibit or enhance receptor activity, thereby affecting downstream signaling pathways that control cell proliferation and differentiation. conicet.gov.armdpi.com For instance, in some cellular contexts, the presence of specific gangliosides can alter the localization of EGFR within membrane microdomains, thereby regulating its signaling output. researchgate.net
Gangliosides play a significant role in modulating the function of neurotrophin receptors, which are critical for neuronal survival, differentiation, and synaptic plasticity. frontiersin.orgnih.gov They can interact with neurotrophin receptors, such as Trk receptors, and influence their activation state. google.comfrontiersin.org This interaction is crucial for mediating the biological effects of neurotrophins, which are a family of proteins that support the growth, survival, and differentiation of neurons. The specific composition of gangliosides in the neuronal membrane, including the presence of c-series gangliosides like GT1c, can therefore fine-tune the cellular response to neurotrophic factors. tandfonline.com
Contribution to Neurodevelopmental Processes
The expression of gangliosides, including GT1c, is tightly regulated during neurodevelopment, with distinct changes in their composition correlating with key developmental milestones. nih.govnih.gov This suggests a fundamental role for these molecules in the formation and maturation of the nervous system.
During the early stages of vertebrate brain development, simpler gangliosides are predominant. nih.gov As development progresses, there is a shift towards the expression of more complex gangliosides, including those of the c-series like GT1c, which are robustly expressed in the embryonic brain. nih.govtandfonline.com This developmental regulation points to a specific role for GT1c in processes such as neuronal differentiation and maturation. nih.gov Although present in very low levels in the adult brain, the transient expression of c-series gangliosides during embryonic development is critical. tandfonline.com These gangliosides are recognized as markers for certain neural progenitor cells. nih.govtandfonline.com The intricate carbohydrate structure of GT1c is thought to be involved in cell-cell recognition and adhesion, processes that are fundamental to the proper wiring of the nervous system during development. frontiersin.org
Regulation of Neurite Outgrowth and Synaptogenesis
Gangliosides are recognized as significant regulators of neurite outgrowth and the formation of synapses, processes fundamental to the development and plasticity of the nervous system. nih.govnih.govcreative-proteomics.commdpi.com While much of the research has focused on other gangliosides like GM1 and GT1b, evidence suggests a role for GT1c in maintaining neuronal health. spandidos-publications.comjneurosci.org
Studies have shown that the expression of B3galt4, the gene encoding the enzyme responsible for synthesizing GT1c (GM1/GD1b/GT1c synthase), is downregulated in cellular models of Huntington's disease. jneurosci.orgjneurosci.org This reduction in the synthetic machinery for GT1c in a neurodegenerative disease implies its importance in normal neuronal function and the maintenance of neurites. jneurosci.org The general involvement of gangliosides in neuritogenesis is well-established, as they are known to modulate signaling pathways crucial for these events. nih.govnih.govcreative-proteomics.com
Table 1: Ganglioside GT1c and its Role in Neuronal Processes
| Biological Process | Key Findings Related to GT1c | References |
|---|---|---|
| Neuronal Health | Downregulation of the GT1c synthesizing enzyme (B3galt4) is observed in Huntington's disease models, suggesting a role in maintaining neuronal integrity. | jneurosci.orgjneurosci.org |
| Neurite Outgrowth & Synaptogenesis | Gangliosides, as a class, are integral to neurite formation and synaptic development by modulating key signaling pathways. | nih.govnih.govcreative-proteomics.commdpi.com |
Modulation of Neural Stem Cell Activity and Fate Determination
Gangliosides play a pivotal role in the regulation of neural stem cell (NSC) activity, including their proliferation and differentiation into various neural lineages. nih.govnih.govbiorxiv.org The composition of gangliosides on the cell surface changes dramatically during NSC differentiation. nih.govnih.gov
GT1c belongs to the c-series of gangliosides, which are recognized by the A2B5 monoclonal antibody. frontiersin.orgresearchgate.net This antibody is a well-established marker for identifying and isolating neural progenitor cells, specifically glial precursor cells and O-2A progenitor cells. nih.govresearchgate.netjocs.jp The presence of GT1c as an A2B5 antigen on these early neural cells underscores its role in the maintenance of the neural stem/progenitor cell state. nih.govresearchgate.netjocs.jp Consequently, c-series gangliosides like GT1c can be utilized as cell surface markers to identify and isolate embryonic neural stem cells. jocs.jpscispace.com
Table 2: GT1c Ganglioside in Neural Stem Cell Biology
| Feature | Description | References |
|---|---|---|
| Cell Marker | GT1c is a c-series ganglioside and an A2B5 antigen, which serves as a marker for neural stem and progenitor cells. | nih.govfrontiersin.orgresearchgate.netjocs.jp |
| Cell Isolation | Can be used to isolate embryonic neural stem cells. | jocs.jpscispace.com |
| Stem Cell Biology | The expression of specific gangliosides like GT1c is linked to the state of neural stem cell differentiation. | nih.govnih.gov |
Immunomodulatory Functions
The intricate carbohydrate structures of gangliosides position them as key molecules in modulating the immune system. They can act as antigens, interact with immune cell receptors, and influence the function of both innate and adaptive immune cells. universiteitleiden.nlfrontiersin.orgmdpi.comtmc.edu
Role as an Antigen and in Immune Responses
Gangliosides can be recognized by the immune system and elicit an antibody response. nih.govwikipedia.org The production of anti-ganglioside antibodies is implicated in the pathogenesis of several autoimmune neurological disorders, including Guillain-Barré syndrome. universiteitleiden.nlnih.govwikipedia.org
Specifically for GT1c, its antigenicity has been demonstrated by the development of monoclonal antibodies that recognize it. For instance, the MAb M7103 antibody shows specific reactivity with GT1c, GQ1c, and GP1c. This confirms that GT1c can serve as an epitope and be targeted by the immune system. While antibodies to other gangliosides like GM1 and GQ1b are more commonly associated with specific clinical syndromes, the existence of anti-GT1c antibodies highlights its potential role in immune-mediated neurological conditions. nih.govnih.gov
Interaction with Sialic Acid-Binding Ig-like Lectins (Siglecs)
Siglecs are a family of receptors primarily expressed on immune cells that recognize sialic acid-containing molecules, including gangliosides. These interactions can lead to the modulation of immune responses. mdpi.comnih.gov
Research has shown that GT1c interacts with Siglec-7, a receptor found on natural killer (NK) cells and monocytes. Interestingly, the interaction is not a direct competition with the primary binding site for other gangliosides like GD3. Instead, GT1c appears to bind to an allosteric site on the Siglec-7 molecule. This non-competitive binding suggests a more nuanced regulatory role for GT1c in modulating Siglec-7 signaling and, consequently, the function of the immune cells that express it.
Influence on Innate and Adaptive Immune Cell Functions
Gangliosides can exert a broad influence on various immune cells, often in the context of the tumor microenvironment where they can be shed by cancer cells. frontiersin.orgmdpi.comtmc.edunih.gov
T Cells: Tumor-shed gangliosides, including GT1b, have been reported to have both pro- and anti-tumor effects on T cells, depending on the specific context. mdpi.comnih.gov Gangliosides can suppress T-cell activation and proliferation and may promote the development of regulatory T cells, which dampen immune responses. nih.gov
Natural Killer (NK) Cells: NK cell activity can be inhibited by gangliosides. For example, gangliosides can interfere with the cytotoxic function of NK cells, which are crucial for eliminating tumor cells. nih.gov This can occur through direct interaction with inhibitory receptors like Siglecs on the NK cell surface. nih.gov
Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that are critical for initiating adaptive immune responses. Gangliosides can affect the function of DCs, for instance, by being taken up by these cells. The sialyllactose moiety present in gangliosides has been identified as a recognition pattern for capture by mature DCs. semanticscholar.org By modulating DC function, gangliosides can influence the subsequent T-cell response. nih.gov
While much of the research on immune modulation has been conducted with a mixture of gangliosides or with other specific gangliosides, the interaction of GT1c with Siglec-7 provides a direct mechanism through which it can influence the function of innate immune cells like NK cells.
Involvement in Cell-Cell and Cell-Matrix Interactions
The localization of gangliosides on the outer surface of the plasma membrane makes them ideal candidates for mediating interactions between cells and between cells and the surrounding extracellular matrix. nih.govnih.govjocs.jpconicet.gov.ar These interactions are fundamental for tissue organization, cell migration, and signal transduction. frontiersin.orgmdpi.com
Gangliosides achieve this by clustering in microdomains on the cell membrane, often referred to as lipid rafts, where they can associate with and modulate the function of adhesion molecules and signaling receptors. nih.govnih.govjocs.jp The complex carbohydrate headgroups of gangliosides can engage in direct carbohydrate-carbohydrate interactions or bind to protein receptors on adjacent cells or in the extracellular matrix. conicet.gov.arnih.gov While the general role of gangliosides in these processes is well-documented, specific studies detailing the direct involvement of GT1c in mediating cell-cell or cell-matrix adhesion are part of the broader understanding of ganglioside function. nih.govnih.govjocs.jpfrontiersin.orgconicet.gov.armdpi.com
Regulation of Cell Adhesion and Migration
Gangliosides are integral to the architecture of the cell membrane and are key players in mediating cellular interactions, including adhesion and migration. nih.govspandidos-publications.comfrontiersin.org They are often concentrated in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. nih.govnih.gov Through these domains, gangliosides can modulate the function of adhesion molecules and signaling receptors that govern how cells attach to each other and to the extracellular matrix, and how they move. nih.govconicet.gov.ar
The role of GT1c in these processes is understood primarily through its classification as a c-series ganglioside and the general functions attributed to this family. C-series gangliosides are recognized as A2B5 antigens, which are markers for embryonic and neural stem cells, suggesting a role in the dynamic processes of development where cell adhesion and migration are fundamental. mdpi.comresearchgate.net While direct studies isolating the specific effect of GT1c on adhesion and migration are limited, the broader family of complex gangliosides is known to influence these activities. mdpi.commdpi.com For instance, other gangliosides that share its synthetic enzyme, like GM1, are known to promote cell migration by modulating the integrin-FAK signaling pathway. frontiersin.orgresearchgate.net The collective function of gangliosides in organizing the membrane and mediating signals is crucial for controlled cell movement and tissue structure. nih.govcreative-diagnostics.com
Table 1: Research Findings on GT1c Ganglioside in Cell Adhesion and Migration
| Aspect | Key Finding | Implication for GT1c | Citation |
|---|---|---|---|
| General Function | Gangliosides are involved in cell-cell recognition, adhesion, and migration. | As a complex ganglioside, GT1c is structurally suited to participate in these fundamental cellular processes. | nih.govmdpi.comcreative-diagnostics.com |
| Membrane Localization | Gangliosides are concentrated in lipid rafts, which are signaling hubs for adhesion molecules. | GT1c's presence in these microdomains suggests a role in modulating signals related to cell adhesion and migration. | nih.govnih.govmdpi.com |
| Associated Markers | C-series gangliosides, including GT1c, are known as A2B5 antigens, which are markers for neural stem and progenitor cells. | This association links GT1c to cell populations that are highly migratory and dynamic during development. | mdpi.comresearchgate.net |
Role in Cell Proliferation and Apoptosis
Gangliosides are critical regulators of cell fate, influencing the balance between proliferation (cell growth) and apoptosis (programmed cell death). spandidos-publications.commdpi.com They can modulate the activity of growth factor receptors and other signaling pathways that control the cell cycle and survival. conicet.gov.ar
Evidence directly implicates the synthetic pathway of GT1c in the regulation of apoptosis. Research on Huntington's disease has shown that the downregulation of the gene B3GALT4, which codes for the enzyme that synthesizes GM1, GD1b, and GT1c, results in reduced levels of these gangliosides. jneurosci.org This decrease in complex gangliosides was directly linked to an increased susceptibility of cells to apoptosis. jneurosci.orggoogle.com This finding suggests that a sufficient level of B3GALT4-synthesized gangliosides, including GT1c, is necessary for maintaining cell survival signals. Conversely, mice genetically engineered to be deficient in the synthesis of all major complex gangliosides exhibit enhanced cell apoptosis and neurodegeneration. nih.gov
In the context of cell proliferation, gangliosides can have varied effects. Studies on cancer models have shown that b- and c-series gangliosides can be involved in promoting the proliferation of cancer cells and cancer stem cells. conicet.gov.arnih.gov For example, the proliferation of neural stem cells stimulated by amyloid-beta peptides, as seen in models of Alzheimer's disease, requires the presence of b- and c-series gangliosides. nih.gov This indicates that under certain pathological conditions, GT1c may contribute to signaling complexes that drive cell proliferation.
Table 2: Research Findings on GT1c Ganglioside in Cell Proliferation and Apoptosis
| Aspect | Key Finding | Implication for GT1c | Citation |
|---|---|---|---|
| Apoptosis Regulation | Downregulation of the B3GALT4 enzyme, which synthesizes GT1c, GM1, and GD1b, increases cellular susceptibility to apoptosis. | GT1c, as a product of B3GALT4, is implicated in pathways that protect against programmed cell death. | jneurosci.orggoogle.com |
| General Survival Role | Mice lacking all major complex gangliosides show enhanced cell apoptosis. | This underscores the collective importance of complex gangliosides, including GT1c, in cell survival. | nih.gov |
| Proliferation in Disease | B- and c-series gangliosides are required for amyloid-beta-stimulated proliferation of neural stem cells. | GT1c may participate in signaling that promotes cell proliferation in specific contexts, such as neurodegenerative disease models. | nih.gov |
| Cancer Proliferation | In some cancer cells, complex b- and c-series gangliosides are involved in activating signaling pathways that lead to enhanced cell proliferation. | GT1c may contribute to the proliferative phenotype of certain cancer cells. | conicet.gov.ar |
Gt1c Ganglioside in Disease Mechanisms and Pathophysiology
Altered Expression and Function in Neoplastic Transformation
In the context of cancer, the landscape of cell surface gangliosides is often dramatically altered, a phenomenon correlated with neoplastic transformation and tumor progression. preprints.orgnih.gov These changes can affect cell signaling, proliferation, and interaction with the surrounding microenvironment. nih.govfrontiersin.org
Detailed molecular analysis of brain tumors has highlighted specific gangliosides as potential biomarkers. nih.govpreprints.org In glioblastoma multiforme (GBM), the most aggressive primary brain tumor, aberrant glycosylation patterns are a hallmark of nearly all tumor cells. acs.orgindiana.edu Comprehensive profiling of gangliosides from GBM specimens has revealed a high prevalence of GT1 forms. acs.orgnih.gov
Recent research utilizing advanced techniques like ion mobility tandem mass spectrometry has for the first time identified a specific isoform, GT1c(d18:1/24:1) , in GBM tissue, proposing it as a potential new molecular marker for this devastating cancer. acs.orgindiana.edunih.gov This finding is significant as GT1c is typically a minor component in the adult brain, where simpler gangliosides predominate. tandfonline.com Its elevated presence in GBM, alongside other complex gangliosides like GD3, points to its potential role in the tumor's biology. indiana.edu
In astrocytomas, another type of glioma, profiling studies have also identified trisialylated gangliosides, including GT1 species. researchgate.netpreprints.org The presence of these complex gangliosides in the peritumoral region of diffuse astrocytoma suggests their involvement in the tumor's expansion and interaction with surrounding healthy brain tissue. preprints.org The c-series gangliosides, to which GT1c belongs, are recognized by the A2B5 monoclonal antibody and are known to be robustly expressed in the embryonic brain and in glial precursor cells. tandfonline.com Their re-emergence in brain cancers underscores a shift toward a more undifferentiated, embryonic-like state characteristic of neoplastic cells.
Table 1: GT1c Ganglioside as a Potential Biomarker in Brain Cancers
| Cancer Type | Key Finding | Significance | Source(s) |
|---|---|---|---|
| Glioblastoma Multiforme (GBM) | Identification of GT1c(d18:1/24:1) isomer. | Proposed as a novel potential molecular marker for GBM. | acs.orgindiana.edunih.gov |
| High incidence of GT1 forms found in tumor tissue. | Supports a role for complex gangliosides in GBM pathology. | indiana.edu |
| Astrocytoma | Detection of GT1 species in tumor and peritumoral regions. | Suggests involvement in tumor invasion and interaction with the microenvironment. | researchgate.netpreprints.org |
Gangliosides are key modulators of cell signaling pathways that govern cell proliferation and invasion. nih.govfrontiersin.org They are concentrated in lipid rafts, specialized membrane microdomains, where they can influence the function of receptor tyrosine kinases and other signaling molecules. nih.govnih.gov Altered expression of gangliosides, including complex forms like GT1c, can disrupt these signaling cascades, leading to uncontrolled growth. nih.govmdpi.com
While direct mechanistic studies on GT1c are emerging, the elevated presence of the broader GT1 ganglioside class in highly proliferative primary and secondary brain tumors supports its role in these processes. indiana.edu For example, the expression of certain gangliosides is associated with the activation of signaling pathways that enhance tumorigenicity. mdpi.com The aberrant ganglioside profile in tumors, characterized by an increase in complex species, is linked to aggressive phenotypes and tumor growth. researchgate.net The invasion of surrounding tissue by cancer cells, a critical aspect of malignancy, is also influenced by cell-surface gangliosides which modulate cell adhesion and motility. nih.govfrontiersin.org The detection of GT1 species in the infiltrative margins of astrocytomas further implicates these molecules in the process of tumor invasion. preprints.org
A cell's ability to move and metastasize is intrinsically linked to its surface properties, where gangliosides play a pivotal role. nih.govfrontiersin.org Changes in ganglioside composition can profoundly affect cell adhesion, mobility, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. nih.govmdpi.com Studies have shown that specific gangliosides are associated with enhanced metastatic potential and poor prognosis in various cancers. researchgate.net
Research has identified the related ganglioside GT1b as a species associated with brain metastasis. indiana.edu Given that GT1c shares structural similarities and biosynthetic precursors with other GT1 gangliosides, its increased expression in aggressive brain tumors like GBM suggests a potential contribution to these malignant processes. indiana.edu The general principle is that the repertoire of gangliosides on the cell surface, by modulating interactions with the extracellular matrix and regulating signaling from adhesion molecules like integrins, can either promote or inhibit cell migration. frontiersin.org An increase in complex gangliosides, a category that includes GT1c, is often observed in cells with higher motility and invasive capacity. mdpi.com
The altered ganglioside expression seen in cancer is a direct result of changes in the activity of enzymes within their biosynthetic pathways. mdpi.comnih.gov Ganglioside synthesis is a stepwise process occurring in the Golgi apparatus, where glycosyltransferases add sugar and sialic acid residues to a ceramide base. frontiersin.org
The synthesis of GT1c is part of the "c-series" pathway, which begins with the action of GT3 synthase (ST8SIA5) on GD3. mdpi.comconicet.gov.ar Subsequent enzymatic steps, including the action of B3GALT4, lead to the formation of GT1c. mdpi.com In cancer cells, the expression and regulation of these glycosyltransferases are often dysregulated. mdpi.comnih.gov For instance, studies have noted that specific sialyltransferases, the enzymes that add sialic acid, are aberrantly expressed in glioblastoma. researchgate.net This enzymatic shift allows for the production of complex, highly sialylated gangliosides like GT1c that are otherwise rare in normal adult tissues. tandfonline.com These alterations in the biosynthetic machinery are fundamental to establishing the pro-tumorigenic ganglioside profile on the cancer cell surface.
Table 2: Key Enzymes in GT1c Biosynthesis and Alterations in Cancer
| Enzyme | Gene Name | Role in GT1c Pathway | Observation in Cancer | Source(s) |
|---|---|---|---|---|
| GT3 Synthase | ST8SIA5 | Initiates the c-series pathway by converting GD3 to GT3. | Altered expression of sialyltransferases is common in cancer, leading to aberrant ganglioside profiles. | mdpi.comconicet.gov.ar |
| GD1c/GT1a/GQ1b synthase | ST8SIA5 | Involved in the elongation of c-series gangliosides. | hST8Sia V is notably expressed in human glioblastoma cells. | researchgate.net |
| GM1/GD1b/GT1c synthase | B3GALT4 | Adds a galactose residue, a key step toward forming GT1c from GM2/GD2. | Dysregulation of glycosyltransferases is a hallmark of neoplastic transformation. | mdpi.com |
Contribution to Neurodegenerative Disease Pathogenesis
Beyond cancer, gangliosides are deeply involved in the pathology of neurodegenerative diseases. nih.govfrontiersin.org Their roles in maintaining neuronal integrity, modulating signaling, and interacting with pathogenic proteins are areas of intense investigation. nih.govjneurosci.org
A key pathological hallmark of many neurodegenerative diseases is the accumulation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) (α-syn) in Parkinson's disease. tandfonline.comnih.gov Gangliosides are known to interact directly with these proteins and can modulate their aggregation pathways. nih.govnih.gov
Similarly, gangliosides have been shown to reduce the levels of neurotoxic α-syn. nih.govnih.gov Intranasal administration of the gangliosides GM1 and GD3 was found to decrease the accumulation of α-syn in a mouse model of Parkinson's disease. nih.gov This suggests that maintaining a healthy ganglioside profile, which includes species like GT1c, may be a neuroprotective strategy to prevent or reduce the burden of toxic protein aggregates. frontiersin.orgnih.gov
Role in Mitochondrial Dysfunction and Oxidative Stress
Deficiencies or alterations in complex ganglioside composition can lead to neurodegenerative phenotypes. nih.gov For instance, a lack of complex gangliosides has been shown to result in neural degeneration. nih.gov While direct studies extensively detailing GT1c's specific role in mitochondrial dysfunction are emerging, the established principle is that a proper ganglioside balance is essential for maintaining mitochondrial homeostasis and mitigating oxidative stress. nih.govnih.gov The disruption of ganglioside metabolism can lead to an imbalance in cellular signaling and increased susceptibility to stressors that trigger mitochondrial-mediated cell death pathways. jneurosci.org
Table 1: Gangliosides and Their Role in Mitochondrial Function
| Ganglioside/Factor | Role in Mitochondrial Function and Oxidative Stress | Associated Conditions |
| Complex Gangliosides (General) | Maintenance of mitochondrial homeostasis; protection against oxidative stress. nih.gov | Neurodegenerative diseases nih.gov |
| GD3 Ganglioside | Regulates apoptosis via mitochondria. nih.gov Increased levels of Drp1 and aberrant mitochondrial fragmentation in its absence. researchgate.netresearchgate.net | Neurodegenerative diseases researchgate.net |
| GM1 Ganglioside | Nasal administration in animal models restored mitochondrial functions and reduced neurotoxic protein levels. nih.gov | Parkinson's Disease models nih.gov |
| Oxidative Stress | Arises from an imbalance between reactive oxygen species (ROS) production and the cell's ability to neutralize them, often linked to mitochondrial dysfunction. mdpi.com | Alzheimer's Disease, Neurodegenerative diseases nih.govmdpi.com |
Impact on Neuronal Survival and Function
Gangliosides are fundamental to the development and maintenance of the nervous system, playing critical roles in cell-cell recognition, adhesion, and signal transduction. nih.govwikipedia.org They are vital for neurogenesis, synaptogenesis, and modulating synaptic transmission. mdpi.com The c-series gangliosides, including GT1c, are recognized for their part in these developmental processes. bmbreports.orgnih.gov
Research has demonstrated that a deficiency in complex gangliosides leads to significant neurological deficits. mdpi.com For example, mice lacking the enzyme responsible for synthesizing complex gangliosides (including the pathway leading to GT1c) exhibit neurodegeneration, particularly affecting sensory nerves. nih.gov This underscores the necessity of the full complement of gangliosides for neuronal integrity and long-term survival. The presence of specific gangliosides, such as GT1c, is crucial for the proper functioning of the nervous system. nih.gov
Involvement in Autoimmune Disease Mechanisms
The immune system can mistakenly target self-antigens, leading to autoimmune diseases. Gangliosides, due to their position on cell surfaces, can become such targets.
Role as an Autoantigen
GT1c can act as an autoantigen, meaning it can be recognized by the immune system, leading to the production of autoantibodies. While antibodies against gangliosides like GM1 and GQ1b are more commonly associated with specific neuropathies like Guillain-Barré syndrome, the broader family of gangliosides can be implicated in autoimmune responses. nih.govnih.govdroracle.ai The development of anti-ganglioside antibodies is often triggered by molecular mimicry following an infection, where microbial structures resemble host gangliosides. nih.govnih.gov Although less frequent, antibodies targeting c-series gangliosides have been identified and are part of the spectrum of autoimmune responses against neural tissues.
Immunological Dysregulation in Specific Conditions (e.g., Thyroid Eye Disease)
Thyroid Eye Disease (TED) is an autoimmune disorder characterized by inflammation and remodeling of orbital tissues. mdpi.comarvojournals.org While research has more extensively studied the role of the b-series ganglioside GT1b in TED pathogenesis, the presence and potential involvement of other gangliosides, including the c-series, are acknowledged. bmbreports.orgnih.govnih.gov In TED, there is a significant inflammatory response involving autoantibodies and cytokines. mdpi.com Studies have shown that GT1b is overexpressed in the orbital tissue of TED patients and can induce the production of hyaluronic acid, contributing to tissue swelling. bmbreports.orgnih.gov Given that ganglioside profiles can be altered in disease states, it is plausible that GT1c may also contribute to the immunological dysregulation seen in conditions like TED, although its specific role requires further investigation. bmbreports.orgnih.gov
Participation in Infectious Disease Pathogenesis
Gangliosides on the host cell surface are exploited by various pathogens as receptors for adhesion and entry. nih.govuniversiteitleiden.nl
Function as a Host Receptor for Microbial Adhesion (viruses, bacteria, toxins)
GT1c, with its unique carbohydrate structure, can serve as a binding site for a range of microbial agents and their toxins. nih.gov
Viruses: Some viruses utilize gangliosides for attachment to host cells. For instance, gangliosides of the G1b series, which includes GT1b, are known to be receptors for certain toxins, and other viruses have been shown to bind to related ganglioside structures. nih.gov While specific examples for GT1c are less documented than for other gangliosides like GM1 or GD1a, the principle of viral-ganglioside interaction is well-established. embopress.orgmdpi.com
Bacteria and Toxins: Bacterial toxins often exhibit high specificity for certain ganglioside receptors. nih.gov For example, tetanus and botulinum toxins show a preference for b-series gangliosides. nih.gov The carbohydrate portions of gangliosides are key to these interactions. vulcanchem.com Although cholera toxin famously binds to GM1, the broader family of gangliosides presents a diverse array of potential binding sites for other toxins. universiteitleiden.nlnih.gov Research has shown that human noroviruses can bind to a variety of gangliosides, including GT1c. acs.org
Table 2: GT1c Ganglioside as a Microbial Receptor
| Pathogen/Toxin | Interaction with GT1c or Related Gangliosides | Consequence of Interaction |
| Human Norovirus (VA387 strain) | Binds to the oligosaccharide of GT1c. acs.org | Functions as a ligand for the virus. acs.org |
| Merkel Cell Polyomavirus | Putative host cell receptor is GT1b, a structurally related ganglioside. nih.gov | Facilitates viral entry. nih.gov |
| Bacterial Toxins (General) | Gangliosides of the G1b series (GT1b, GD1b) are receptors for tetanus and botulinum toxins. nih.gov | Toxin binding and subsequent cellular effects. nih.gov |
Modulation of Inflammatory Signaling Pathways during Infection
The ganglioside GT1c, a complex sialic acid-containing glycosphingolipid found on the outer leaflet of cell membranes, plays a significant role in the host's interaction with infectious agents. nih.govmdpi.com Its involvement is multifaceted, extending from acting as a direct binding site for pathogens to modulating the intricate signaling pathways that govern the subsequent inflammatory response. nih.govmdpi.com Gangliosides are key components of lipid rafts, which are specialized membrane microdomains that organize signaling molecules, placing GT1c at a critical nexus for transducing extracellular infectious stimuli into intracellular responses. mdpi.com
During an infection, GT1c can influence the host's inflammatory signaling cascades through several mechanisms. It can serve as a receptor for pathogen entry, directly interact with pathogen-derived molecules, and alter the signaling capacity of immune cells by modifying the composition of the plasma membrane. nih.govacs.orgnih.gov
Interaction with Viral Pathogens
Research has identified GT1c as a ligand for viral pathogens, implicating it in the initial stages of infection that trigger an immune response. nih.gov Experimental evidence demonstrates that the human norovirus, a primary cause of acute gastroenteritis, can bind to trisialylated gangliosides, including GT1c. nih.govacs.org This interaction between the viral capsid proteins and the ganglioside can serve as an alternative mechanism for viral attachment to host cells, preceding cellular entry and replication. nih.gov
The binding of a virus to a host cell receptor like GT1c is a critical first step that can initiate a cascade of inflammatory signaling. nih.gov Upon viral infection, host cells activate innate immune pathways to control the pathogen. For instance, norovirus infection in macrophages has been shown to activate the canonical Nlrp3 inflammasome, a multi-protein complex that leads to the maturation of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and a form of inflammatory cell death known as pyroptosis. plos.org By acting as a receptor, GT1c is positioned at the beginning of this process, facilitating the events that lead to the activation of potent inflammatory pathways like the inflammasome. nih.govplos.org
Modulation of Immune Response to Bacterial Components
GT1c and other related gangliosides are also pivotal in modulating the inflammatory response to bacterial pathogens. The outer membrane of Gram-negative bacteria contains lipopolysaccharide (LPS), a potent activator of the innate immune system that triggers a strong inflammatory response primarily through Toll-like Receptor 4 (TLR4). nih.govmdpi.comdovepress.com
Studies have shown that gangliosides can directly interact with LPS, potentially altering its biological activity. nih.gov Specifically, trisialogangliosides, the class to which GT1c belongs, can bind to LPS and block its inhibitory effect on macrophage functions like Fc-dependent phagocytosis. nih.gov This suggests a direct modulatory role for GT1c in the host's encounter with bacterial endotoxins.
The table below summarizes key research findings regarding the role of GT1c and related gangliosides in modulating inflammatory pathways during infection.
| Pathogen/Stimulus | Experimental Model | Key Finding | Signaling Pathway Implication |
| Human Norovirus (GII.4) | ESI-MS binding assays, ELISA with recombinant viral proteins | GT1c oligosaccharide is a ligand for the norovirus P particle, a component of the viral capsid. nih.govacs.org | Acts as a potential co-receptor for viral attachment, initiating downstream innate immune signaling such as inflammasome activation. nih.govplos.org |
| Lipopolysaccharide (LPS) | Murine peritoneal macrophages | Trisialogangliosides (the class GT1c belongs to) directly interact with LPS and block its inhibitory effect on Fc-dependent phagocytosis. nih.gov | Modulates macrophage response to bacterial endotoxins by direct interaction, potentially altering TLR4 signaling engagement. nih.govnih.gov |
| Lipopolysaccharide (LPS) | Murine macrophage cell line (RAW 264.7) | LPS stimulation alters the expression of various gangliosides on the macrophage surface, including an increase in GD1a. mdpi.com | Alteration of the cell surface ganglioside milieu, including GT1c, dynamically regulates the cell's signaling response to TLR4 activation. mdpi.com |
| General T-Cell Activation | Human and Murine T-Cells | Related gangliosides like GT1b enhance IL-2 and IFN-γ production in activated human T-cells. bmbreports.org | Suggests a role for complex gangliosides like GT1c in modulating T-cell receptor signaling and cytokine production during an adaptive immune response. bmbreports.orgfrontiersin.org |
Advanced Research Methodologies for Gt1c Ganglioside Analysis
Mass Spectrometry (MS)-Based Approaches for Comprehensive Glycolipidomics
Mass spectrometry has emerged as a cornerstone technology in ganglioside research due to its high sensitivity, specificity, and ability to provide detailed structural information. Various MS-based approaches are employed to unravel the complexities of GT1c and other related glycolipids.
High-Resolution Mass Spectrometry (HR-MS) for Compositional Analysis
High-resolution mass spectrometry, often performed on instruments like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for the accurate determination of the elemental composition of GT1c. semanticscholar.orgmdpi.com The exceptional resolving power and mass accuracy of these instruments allow for the differentiation of GT1c from other lipid species with very similar masses. semanticscholar.org This capability is fundamental for creating detailed molecular maps of gangliosides in various tissues and cell types. For instance, a comparative analysis of gangliosides in astrocytoma tissue versus normal brain tissue using nano-electrospray ionization (nanoESI) coupled with an Orbitrap mass spectrometer revealed a distinct ganglioside profile, highlighting the power of HR-MS in identifying tumor-associated markers. mdpi.com Research on human brain hemangioma has also utilized nanoESI-Orbitrap MS to reveal a highly complex pattern of ganglioside species, including various GT1c forms, demonstrating significant diversity in both the glycan and ceramide moieties. mdpi.com
A study on age-related and topographic specificity of gangliosides in the human brain employed nanoESI-Orbitrap HR-MS to identify and map numerous ganglioside species, including GT1c, from frontal and occipital lobe extracts. This approach not only allowed for the enumeration of different species but also shed light on the variability of sialylation with age and brain region. jst.go.jp
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation (e.g., CID fragmentation for GT1c isomer identification)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of gangliosides, including the differentiation of isomers like GT1a, GT1b, and GT1c. acs.org Collision-induced dissociation (CID) is a commonly used fragmentation method where precursor ions, selected based on their mass-to-charge ratio (m/z), are fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern provides detailed information about the sequence of monosaccharides in the glycan chain, the branching pattern, and the location of sialic acid residues, which is key to distinguishing between isomers. acs.orgresearchgate.net
For example, the structural analysis of GT1c(d18:0/20:0) in human frontal cortex cavernous hemangioma was achieved through detailed CID MS/MS analysis. semanticscholar.orgnih.gov Similarly, the presence of the GT1c isomer in glioblastoma multiforme (GBM) was confirmed by CID fragmentation, which provided diagnostic fragment ions that revealed its specific structure, including the ceramide composition. researchgate.nettandfonline.com In studies of astrocytoma, MS/MS analysis highlighted the incidence of the GT1c isomer in the tumor and surrounding tissue, which was absent in normal tissue. nih.gov The fragmentation of the doubly charged precursor ion of GT1(d18:1/20:0) has been used to precisely identify the species with high mass accuracy, reinforcing the reliability of this analytical approach for isomer identification. dongguk.edu
A novel approach using gas-phase ion/ion reactions coupled with CID has been shown to be effective in distinguishing GT1 isomers. This method allows for the manipulation of precursor ion types, leading to more informative fragmentation spectra for isomeric identification. acs.org
| Precursor Ion (m/z) | Ceramide Moiety | Key Diagnostic Fragment Ions | Isomer Identified | Reference |
| 1063.00 ([M-2H]²⁻) | d18:1/18:0 | Y/B/C ions indicative of Neu5Ac on the internal galactose | GT1c | irb.hr |
| 1077.031 ([M-2H]²⁻) | d18:1/20:0 | Diagnostic ions confirming Neu5Ac–Neu5Ac–Neu5Ac–Glc–Cer sequence | GT1c | dongguk.edu |
| Not specified | d18:0/20:0 | Not specified | GT1c | semanticscholar.orgnih.gov |
| Not specified | d18:1/24:1 | Single mobility feature and diagnostic fragment ions | GT1c | researchgate.nettandfonline.com |
Ion Mobility Separation Mass Spectrometry (IMS-MS) for Isomer Separation and Profiling
Ion mobility separation-mass spectrometry (IMS-MS) adds another dimension to the analysis of complex ganglioside mixtures by separating ions based on their size, shape, and charge in the gas phase. tandfonline.comnih.gov This technique is particularly powerful for separating isomeric and isobaric species that cannot be resolved by mass spectrometry alone. nih.govtandfonline.com IMS-MS has been successfully applied to the comprehensive profiling of gangliosides in human glioblastoma multiforme (GBM). tandfonline.com In this context, IMS-MS allowed for the separation of ganglioside families based on their charge state, carbohydrate chain length, and degree of sialylation, leading to the identification of a significantly higher number of distinct components than previously reported. tandfonline.com
Crucially, the combination of IMS with tandem MS (MS/MS) has enabled the unequivocal identification of GT1c isomers. The presence of a single mobility feature for a specific m/z, followed by CID fragmentation, provides strong evidence for the presence of a single isomer. researchgate.nettandfonline.com This approach was used to identify GT1c(d18:1/24:1) in GBM, proposing it as a potential biomarker for this aggressive brain tumor. researchgate.nettandfonline.com IMS-MS has also been instrumental in the discovery of rare sialylated glycosphingolipids in human cerebrospinal fluid, demonstrating its potential for biomarker discovery in bodily fluids. tandfonline.com
Imaging Mass Spectrometry (IMS) for Spatial Distribution Analysis
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including gangliosides, directly in tissue sections. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is the most common ionization method used in IMS for ganglioside analysis. nih.gov This technique provides valuable insights into the localization of specific ganglioside species within different anatomical regions of an organ, which can be correlated with physiological or pathological states. ilab-inbi.ru
High-resolution MALDI-IMS has been used to map the distribution of various gangliosides in the mouse brain, revealing that they are predominantly localized in the cortex and hippocampus, with distinct patterns for different subtypes. nih.gov For example, studies have shown differential localization of ganglioside species in various layers of the hippocampus, suggesting divergent functional roles. nih.gov While specific high-resolution imaging data for GT1c is still emerging, the technique has been successfully applied to other gangliosides like GM1, GD1, and GT1b, demonstrating its capability to reveal changes in their distribution following events like cerebral ischemia. ilab-inbi.ru The development of advanced matrix deposition techniques continues to improve the sensitivity and spatial resolution of MALDI-IMS for ganglioside analysis. nih.gov
Nanoelectrospray Ionization (nanoESI) and MALDI Techniques for Sample Introduction
The choice of ionization technique is critical for the successful mass spectrometric analysis of gangliosides. Nanoelectrospray ionization (nanoESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most prominent methods used for this purpose. nih.gov
NanoESI is a soft ionization technique that is well-suited for the analysis of complex lipid mixtures from solution. It is often coupled with liquid chromatography (LC) or used for direct infusion analysis. NanoESI provides high sensitivity, allowing for the detection of low-abundance ganglioside species from very small sample amounts. researchgate.netnih.gov It has been extensively used in combination with high-resolution mass analyzers like Orbitrap and QTOF for the detailed profiling and structural characterization of gangliosides, including GT1c, in various biological samples such as brain tissue and tumors. jst.go.jpresearchgate.net
MALDI , on the other hand, is the preferred technique for imaging mass spectrometry, where it is used to analyze molecules directly from tissue sections. nih.gov It involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. While MALDI is highly effective for spatial analysis, challenges such as uniform matrix deposition can affect sensitivity and resolution. nih.gov However, advancements in matrix application, such as robotic spraying, have significantly improved the quality of MALDI-IMS data for gangliosides. nih.gov
| Technique | Primary Application for GT1c Analysis | Advantages |
| NanoESI | Profiling and structural analysis of extracted GT1c from biological samples. | High sensitivity, suitable for coupling with LC, soft ionization preserves molecular integrity. researchgate.netnih.gov |
| MALDI | Spatial distribution analysis (imaging) of GT1c in tissue sections. | Provides spatial information, suitable for direct tissue analysis. nih.govilab-inbi.ru |
Chromatographic and Electrophoretic Separations
Prior to mass spectrometric analysis, separation techniques are often employed to reduce the complexity of ganglioside mixtures and to separate isomers.
High-Performance Thin-Layer Chromatography (HPTLC)
High-performance thin-layer chromatography (HPTLC) is a widely used technique for the separation and analysis of ganglioside mixtures. researchgate.nethebmu.edu.cn It separates gangliosides based on the polarity of their glycan headgroups. nih.gov A common solvent system for HPTLC of gangliosides is a mixture of chloroform, methanol, and an aqueous salt solution, such as calcium chloride. researchgate.nettandfonline.com After separation, the ganglioside bands can be visualized by staining with reagents like resorcinol-HCl. tandfonline.com
HPTLC is valuable for the qualitative analysis of ganglioside profiles in different tissues and has been used to identify the presence of various ganglioside series, including those containing GT1c. researchgate.netnih.gov For example, HPTLC analysis of gangliosides from early-stage fetal neocortex revealed a complex profile that included a fraction corresponding to GT1. researchgate.net Furthermore, HPTLC can be coupled with mass spectrometry by extracting the separated bands from the plate for further analysis. acs.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), offer higher resolution and are readily coupled to mass spectrometry for online analysis. mdpi.comilab-inbi.ru Several HPLC modes are used for ganglioside separation:
Reversed-Phase (RP) HPLC: Separates gangliosides primarily based on the hydrophobicity of their ceramide moiety. ilab-inbi.ru While traditional C18 columns can separate gangliosides with different fatty acid chains, they are often less effective at resolving isomers with identical ceramide structures. semanticscholar.org However, newer column chemistries, such as phenyl-hexyl columns, have shown improved separation of ganglioside classes based on their sialic acid content. tandfonline.comsciex.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for separating gangliosides based on the polarity of their hydrophilic glycan headgroups. semanticscholar.org HILIC has demonstrated excellent capability in separating structural isomers, such as GD1a and GD1b, and is therefore a valuable tool for the analysis of complex mixtures containing GT1c and its isomers. semanticscholar.orgnih.gov A ZIC-HILIC column, for instance, has been shown to provide good separation of ganglioside isomers. nih.gov
UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC, making it a powerful tool for metabolomic studies involving gangliosides like GT1c. mdpi.comfrontiersin.org
Capillary Electrophoresis (CE)
To improve the separation of ganglioside isomers and overcome issues with micelle formation, modifiers such as cyclodextrins are often added to the running buffer. nih.govnih.gov The use of randomly methylated alpha-cyclodextrin (B1665218) has been shown to provide good resolution for major neural gangliosides. nih.gov CE can be coupled with sensitive detection methods like laser-induced fluorescence (LIF) for quantification or with mass spectrometry for structural identification. mdpi.comnih.gov Non-aqueous capillary electrophoresis (NACE) has also been developed to suppress micellization and improve the separation of ganglioside components. jst.go.jp
Cellular and Molecular Biology Techniques
To understand the functional roles of GT1c, researchers utilize a variety of cellular and molecular biology techniques. These approaches allow for the manipulation of GT1c expression and the observation of subsequent effects on cellular processes. caltech.eduopen.ac.uk
A key strategy involves modulating the expression of the glycosyltransferase enzymes responsible for ganglioside biosynthesis. nih.gov For example, the biosynthesis of c-series gangliosides like GT1c depends on the initial action of GD3-synthase (ST8SIA3), which converts GM3 to GD3, a crucial precursor. tandfonline.com By using techniques like RNA interference (RNAi) to knock down the expression of this enzyme or using cells from GD3-synthase knockout mice, researchers can create a cellular environment deficient in b- and c-series gangliosides. tandfonline.comoup.com
Studying these modified cells allows scientists to investigate the role of GT1c in processes such as cell differentiation, neurite outgrowth, and signal transduction. nih.gov For instance, the differentiation of F9 embryonal carcinoma cells is accompanied by a significant increase in ganglioside biosynthesis, and inhibiting this process has been shown to delay differentiation, highlighting the importance of gangliosides in developmental pathways. oup.com Furthermore, quantitative PCR (qPCR) can be used to measure the expression levels of the genes encoding the specific synthases involved in the GT1c pathway, providing insights into how its expression is regulated under different physiological or pathological conditions. open.ac.uk
Genetically Engineered Animal Models (e.g., Glycosyltransferase Knockout Mice)
Genetically engineered animal models, particularly knockout (KO) mice, are powerful tools for investigating the in vivo functions of specific gangliosides by observing the consequences of their absence. universiteitleiden.nl These models are created by deleting the genes that code for specific glycosyltransferases involved in the ganglioside biosynthesis pathway. mdpi.compreprints.org
The synthesis of c-series gangliosides, including GT1c, begins with the precursor GD3. Therefore, mice with a disrupted St8sia1 gene, which codes for GD3 synthase, lack the ability to produce GD3 and are consequently depleted of all downstream b- and c-series gangliosides, such as GD1b, GT1b, and GT1c. irb.hr Similarly, disrupting the B4galnt1 gene (GM2/GD2 synthase) leads to an accumulation of precursor gangliosides like GM3 and GD3 and a lack of complex gangliosides. irb.hr Studies on double knockout mice, such as those lacking both GM2/GD2 synthase and GD3 synthase, have revealed more severe phenotypes, including neurodegeneration and a shortened lifespan, highlighting that a greater disruption of ganglioside synthesis leads to more significant physiological impairments. preprints.orgresearchgate.net
These animal models have been instrumental in demonstrating that the absence of complex gangliosides can lead to progressive neurodegeneration, abnormal axon-glia interactions, and other neurological disorders. mdpi.comscispace.com Analysis of brain tissue from these models has also revealed compensatory changes in the patterns of other gangliosides, including the appearance of unusual O-acetylated species not found in wild-type mice, such as O-acetylated GD1a in St8sia1 null mice. irb.hr These findings underscore the critical role of the complete ganglioside profile, including GT1c, in maintaining the integrity and function of the nervous system. mdpi.compreprints.org
| Gene Knockout Model | Deficient Enzyme | Effect on Ganglioside Profile | Reference(s) |
| St8sia1 null | GD3 synthase | Depleted of b- and c-series gangliosides (GD3, GD1b, GT1b, GT1c); Accumulation of a-series (GM1, GD1a). | irb.hr |
| B4galnt1 null | GM2/GD2 synthase | Depleted of all complex gangliosides; Accumulation of GM3 and GD3. | irb.hr |
| St3gal2 & St3gal3 double null | Sialyltransferases ST3GAL2 & ST3GAL3 | >95% reduction in the synthesis of major brain gangliosides GD1a and GT1b. | nih.gov |
| GM2/GD2 synthase & GD3 synthase double null | GM2/GD2 synthase & GD3 synthase | Expression of only the GM3 ganglioside; severe neurodegeneration. | researchgate.net |
Subcellular Fractionation and Immunofluorescence Microscopy
Determining the precise location of GT1c within a cell is crucial to understanding its function. Subcellular fractionation and immunofluorescence microscopy are two complementary techniques used for this purpose. researchgate.net
Subcellular fractionation involves the differential centrifugation of cell homogenates to separate various organelles (e.g., endoplasmic reticulum, Golgi apparatus, plasma membrane). The ganglioside content of each fraction can then be analyzed to determine the distribution of GT1c. Early studies relied heavily on this method, establishing that the initial steps of ganglioside synthesis occur in the endoplasmic reticulum, with subsequent glycosylation steps taking place in the Golgi apparatus. researchgate.netconicet.gov.ar
Immunofluorescence microscopy offers a more visual and spatially precise method for localization. researchgate.net This technique uses specific antibodies that bind to GT1c or the enzymes involved in its synthesis. These primary antibodies are then detected by secondary antibodies conjugated to fluorescent dyes. When viewed under a confocal microscope, the fluorescent signal reveals the molecule's location within the cell. For instance, studies have used specific antibodies to visualize the localization of GD3 synthase (ST8SIA1) and other gangliosides at the cell surface and in the Golgi complex. conicet.gov.armdpi.com This method has been critical in showing that the subcellular localization of glycosyltransferases can determine which series of gangliosides are synthesized. researchgate.net For example, whether the precursor GM3 encounters GM2/GD2 synthase before GD3 synthase dictates the preferential synthesis of a-series or b-series gangliosides, respectively. researchgate.net
| Technique | Principle | Application in GT1c Research | Reference(s) |
| Subcellular Fractionation | Separation of organelles by centrifugation. | Determining the distribution of GT1c and its biosynthetic enzymes across different cellular compartments like the ER and Golgi. | researchgate.net |
| Immunofluorescence Microscopy | Visualization using fluorescently-labeled antibodies. | In situ localization of GT1c and related synthases on the plasma membrane, Golgi, and other organelles. | researchgate.netmdpi.com |
Flow Cytometry for Cell Surface Expression Analysis
Flow cytometry is a powerful technique for quantifying the expression of specific molecules on the surface of a large number of individual cells. pnas.org This method is widely used to analyze the cell surface expression of gangliosides, including the precursors to GT1c. academie-sciences.frresearchgate.net
The process involves detaching cells and incubating them with a primary antibody that specifically recognizes the target ganglioside. academie-sciences.fr The cells are then treated with a secondary antibody that is conjugated to a fluorescent molecule and binds to the primary antibody. academie-sciences.fr Alternatively, fluorescently-labeled lectins or toxins that bind specific gangliosides, such as the cholera toxin B-subunit which has a high affinity for GM1, can be used. academie-sciences.frnih.gov The labeled cells are passed in a single file through a laser beam in a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to the amount of the target ganglioside on its surface. researchgate.netnih.gov
This methodology has been used to monitor changes in ganglioside profiles during cell differentiation and in cancer cells. pnas.orgacademie-sciences.fr For example, studies have shown that knocking out the ST8SIA1 gene (GD3 synthase) in breast cancer cells leads to the accumulation of upstream gangliosides like GM3 and GM1 on the cell surface, as measured by flow cytometry. nih.gov This technique allows for the rapid and quantitative analysis of ganglioside expression in heterogeneous cell populations, providing insights into cellular states and the effects of genetic modifications. academie-sciences.frnih.gov
| Target Ganglioside | Detection Reagent | Cell Type / Context | Reference(s) |
| GD1b, GT3, GM1a | Anti-GD1b mAb, Anti-GT3 mAb, FITC-Cholera Toxin B | Breast cancer cells (MCF-7) transfected with GD3 synthase. | academie-sciences.fr |
| GM3, GD3 | Anti-GM3 mAb, Anti-GD3 mAb | Murine breast cancer cells with GM3 synthase silenced or overexpressed. | researchgate.net |
| GM1 | Alexa488-conjugated Cholera Toxin B | Striatal cells in a Huntington's disease model. | nih.gov |
| GD2, GM3, GM1 | APC-conjugated anti-GD2 mAb, anti-GM3 mAb, anti-GM1 mAb | Breast cancer cells (SUM159) with ST8SIA1 knockout. | nih.gov |
Atomistic Molecular Dynamics Simulations for Molecular Interactions
Atomistic molecular dynamics (MD) simulations are a computational methodology used to study the behavior and interactions of molecules at the atomic level. nih.govrug.nl This approach is invaluable for understanding how GT1c interacts with other lipids and proteins within the complex environment of the cell membrane, details that are often difficult to capture through experimental methods alone. rug.nlnih.gov
In these simulations, a virtual model of a membrane patch containing GT1c, phospholipids, and membrane proteins is created. The interactions between all atoms are defined by a 'force field', and the simulation calculates the movements of each atom over time based on the principles of classical mechanics. nih.gov This provides a dynamic view of molecular interactions, revealing how GT1c influences membrane structure and protein function. rug.nl
Simulations have been used to investigate the aggregation of gangliosides like GM1 and GM3, showing that clustering is a balance between hydrogen bonding and the steric hindrance of their sugar headgroups. nih.govrug.nl These studies also provide detailed insights into the specific binding sites of gangliosides on membrane proteins. nih.gov By modeling the system at both coarse-grained and all-atom resolutions, researchers can study processes over different time and length scales. nih.gov Such computational studies are crucial for forming hypotheses about the molecular mechanisms underlying GT1c's role in processes like cell signaling and recognition. rug.nl
| Simulation Type | Key Findings / Insights | Example Molecules Studied | Reference(s) |
| Atomistic MD | Ganglioside aggregation is a balance of hydrogen bonds and steric hindrance; identified specific binding sites on proteins. | GM1, GM3, Aquaporin (AQP1), WALP23 | nih.govrug.nl |
| Coarse-Grained (CG) MD | Allows for the study of larger systems and longer timescales; can show more prevalent aggregation and protein-ganglioside interactions. | GM1, GM3, Aquaporin (AQP1), WALP23 | nih.govrug.nl |
Proximity Ligation Assays for Protein-Enzyme Complex Formation
The proximity ligation assay (PLA) is a highly sensitive and specific technique used to visualize and quantify protein-protein and protein-lipid interactions within intact cells. nih.govnih.gov It allows for the detection of molecular complexes at endogenous expression levels, providing spatial information about where these interactions occur. nih.gov
PLA utilizes pairs of antibodies that recognize two different target molecules (e.g., GT1c and a membrane receptor, or two enzymes in the GT1c synthesis pathway). nih.gov Each antibody is linked to a short DNA oligonucleotide. If the two target molecules are in very close proximity (less than 40 nm), the oligonucleotides can be joined together by a ligase to form a circular DNA molecule. nih.govnih.gov This new DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that is detected by fluorescently labeled probes. nih.gov The resulting fluorescent "spot" indicates that the two target molecules are part of the same complex. nih.gov
This method can be applied to study the formation of functional complexes between the glycosyltransferases responsible for GT1c synthesis, such as the potential interaction between GD3 synthase and GM1/GD1b/GT1c synthase in the Golgi. nih.gov It can also be used to identify proteins that directly interact with GT1c in membrane microdomains. For example, PLA has been successfully used to demonstrate the proximity between the ganglioside GM1 and the complement regulatory protein DAF (CD55) in the plasma membrane. researchgate.net
| Assay | Principle | Application for GT1c Research | Reference(s) |
| Proximity Ligation Assay (PLA) | Generates a fluorescent signal when two antibody-probed molecules are within <40 nm proximity. | Detecting in situ interactions between GT1c and specific membrane proteins; Visualizing the formation of complexes among ganglioside-synthesizing enzymes in the Golgi. | nih.govnih.govresearchgate.net |
Transcriptome-Weighted Network Analysis for Metabolic Pathways
Transcriptome-weighted network analysis is a systems biology approach that integrates gene expression data (transcriptomics) with the known biochemical network of ganglioside metabolism to predict metabolic activity. nih.govnih.gov The analysis of ganglioside profiles is complex, and translating transcriptome data into predictions of specific ganglioside expression is challenging due to the low substrate specificity of some of the enzymes involved. nih.govresearchgate.net
This methodology addresses the challenge by weighting the enzymatic reactions in the metabolic network with their corresponding gene expression levels, obtained from techniques like RNA-sequencing. nih.gov To better discriminate the activity among the four different series of ganglioside synthesis (0-, a-, b-, and c-series), the method calculates a "reaction activity score" (RAS). This score can be further adjusted using a weighting scheme based on the network's topology and transition probabilities, which helps to refine the analysis of the glycosphingolipid profile in different cell types or disease states, such as neuroblastic tumors. nih.govnih.govresearchgate.net
By applying this method, researchers can predict shifts in the ganglioside profile, such as an increase in the c-series pathway that produces GT1c, based on the transcriptional regulation of key enzymes. nih.gov This approach has been used to identify subgroups within cancers based on their altered glycosphingolipid metabolism and to correlate the expression of certain genes with therapeutically relevant gangliosides. nih.gov It provides a powerful way to generate hypotheses about the regulation of GT1c synthesis from high-throughput data, linking gene expression to metabolic function. nih.govscispace.com
| Methodology | Principle | Key Outcome for Ganglioside Research | Reference(s) |
| Transcriptome-Weighted Network Analysis | Integrates gene expression data (transcriptome) with the topology of the ganglioside metabolic network. | Predicts the activity of specific ganglioside synthesis pathways (including the c-series for GT1c) and enables refined analysis of ganglioside profiles in various biological contexts, such as cancer. | nih.govnih.govresearchgate.net |
Emerging Concepts and Future Research Directions for Gt1c Ganglioside
Interplay with Other Glycoconjugates and Membrane Components
The biological functions of GT1c are not executed in isolation but are intricately linked to its interactions with other molecules within the cell membrane. Gangliosides, including GT1c, are key components of specialized membrane microdomains known as lipid rafts. spandidos-publications.comscispace.commdpi.com These domains are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling. nih.govnih.govsemanticscholar.org The unique structure of gangliosides, with their large hydrophilic headgroups and saturated hydrophobic tails, actively contributes to the formation and stability of these lipid rafts. spandidos-publications.com
Within these microdomains, GT1c engages in a dynamic interplay with other membrane constituents. The ceramide portion of GT1c, which anchors it to the membrane, can influence its interactions and functions. nih.gov For instance, the lipid moiety can affect how GT1c interacts with membrane cholesterol. nih.gov This interplay is crucial, as demonstrated by the finding that the ceramide structure of GM1 dictates its retrograde transport within the cell. nih.gov
Furthermore, GT1c, as part of the c-series of gangliosides, shares biosynthetic pathways with other gangliosides. spandidos-publications.comresearchgate.net The synthesis of GT1c is dependent on the sequential action of several glycosyltransferases, including the enzyme that converts GD2 to GT2, a direct precursor. mdpi.commdpi.com This enzymatic interconnectedness highlights the close relationship between GT1c and other gangliosides like GM1, GD1b, and those in the a- and b-series. mdpi.commdpi.com The expression levels of these related gangliosides can shift dramatically during development and in disease states, underscoring the importance of their balance and interplay. semanticscholar.orgnih.gov For example, in the developing brain, a shift from simpler gangliosides to more complex ones like GD1a and GT1b is observed. semanticscholar.orgnih.gov
The oligosaccharide chain of GT1c also facilitates interactions with various proteins, including receptors and adhesion molecules. nih.gov For example, c-series gangliosides, which include GT1c, are recognized by the A2B5 antibody and serve as markers for glial precursor cells. docksci.com Immunocytochemical techniques have shown the co-localization of GQ1c/GT1c/GP1c gangliosides with the acetylcholine (B1216132) receptor in the electrocytes of certain fish, suggesting a functional relationship. researchgate.net
Advanced Structural-Functional Correlative Studies
Elucidating the precise relationship between the structure of GT1c and its biological activity is a key area of ongoing research. The structural heterogeneity of GT1c, arising from variations in both its glycan headgroup and its ceramide tail, has significant functional implications. nih.govlipotype.com Advanced analytical techniques, particularly mass spectrometry, have been instrumental in dissecting this complexity. nih.govresearchgate.netfrontiersin.org
Ion mobility-mass spectrometry (IMS-MS) has emerged as a powerful tool for separating and identifying ganglioside isomers, including those of GT1. nih.govfrontiersin.org For instance, a study on human glioblastoma multiforme utilized high-performance IMS-MS to identify 160 distinct ganglioside components. nih.gov This detailed analysis revealed the presence of GT1c(d18:1/24:1) for the first time, proposing it as a potential biomarker for this aggressive brain tumor. nih.gov This finding directly links a specific molecular structure of GT1c to a pathological condition.
Furthermore, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) has enabled the detailed structural analysis of GT1c isomers. researchgate.netfrontiersin.org One study successfully used this technique to identify the unique expression of the GT1c (d18:0/20:0) isomer in a benign brain tumor known as a hemangioma. researchgate.net Another study demonstrated the ability of gas-phase ion/ion chemistry and CID to differentiate between the three isomeric GT1 gangliosides: GT1a, GT1b, and GT1c. elicityl-oligotech.com
These advanced structural analyses are crucial for understanding function. For example, a metabolomics study identified ganglioside GT1c (d18:0/20:0) as a highly significant biomarker for galactosemia, a genetic disorder of galactose metabolism. mdpi.comd-nb.info This correlation between a specific GT1c lipoform and a metabolic disease underscores the functional importance of its precise chemical structure. The ability to distinguish between closely related isomers is critical, as they can have different biological activities.
Development of Novel Research Tools and Analytical Platforms
Progress in understanding the roles of GT1c is intrinsically linked to the development of sophisticated research tools and analytical platforms. The complexity and relatively low abundance of gangliosides present analytical challenges that are being addressed by innovative methodologies. nih.gov
Advanced Analytical Techniques: Beyond traditional methods like thin-layer chromatography (TLC), modern mass spectrometry-based approaches have revolutionized ganglioside analysis. nih.gov High-resolution techniques such as nano-electrospray ionization (nanoESI) coupled with Orbitrap MS and ion mobility separation (IMS) have significantly enhanced the sensitivity and specificity of GT1c detection and characterization. nih.govresearchgate.netfrontiersin.org These methods allow for the detailed profiling of ganglioside expression in various tissues and disease states. nih.govresearchgate.netfrontiersin.org For example, MALDI imaging mass spectrometry is another powerful platform for visualizing the spatial distribution of gangliosides within tissue sections. frontiersin.org
Specific Antibodies: Monoclonal antibodies that specifically recognize certain ganglioside structures are invaluable tools for their detection and localization. The monoclonal antibody Q211, for instance, recognizes a group of gangliosides including GQ1c, GT1c, and GP1c. researchgate.net Similarly, the A2B5 antibody, which recognizes c-series gangliosides, has been instrumental in identifying progenitor cells in the nervous system. docksci.com
Synthetic and Functionalized Glycans: The chemical synthesis of complex oligosaccharides has provided researchers with pure, structurally defined ganglioside glycans for functional studies. Companies now offer synthetic GT1c oligosaccharides that can be functionalized in various ways. These functionalized glycans can be:
Grafted onto polyacrylamide (PAA): This allows for immobilization on surfaces like ELISA plates for a wide range of analytical and biomolecular interaction studies.
Linked to biotin (B1667282) or fluorophores: These tags enable detection and quantification in binding assays and imaging experiments.
Conjugated to proteins like BSA: This creates tools for immunological studies and for investigating protein-glycan interactions.
Used in microarrays: The construction of ganglioside glycan microarrays allows for high-throughput screening of their binding specificity with proteins like Siglecs, which are important in immune regulation.
The availability of these novel tools is accelerating research into the specific interactions and functions of GT1c.
Systems Biology Approaches to Understand Complex Ganglioside Networks
A systems biology approach, which aims to understand the broader interactions and networks within a biological system, is becoming increasingly important for deciphering the complex roles of gangliosides. Instead of studying molecules in isolation, this approach integrates various "omics" data to model and analyze the intricate web of biochemical pathways.
The biosynthesis of GT1c is part of a complex and interconnected network of enzymatic reactions. mdpi.commdpi.com The same glycosyltransferases are often involved in the synthesis of different ganglioside series, highlighting the need for a network-level understanding. mdpi.com For example, the enzyme B3GALT4 is responsible for converting precursors into GA1, GM1, GD1b, and GT1c. mdpi.commdpi.com
Recent research has begun to apply systems biology strategies to the study of gangliosides. A notable example is a metabolomics study that analyzed changes in dried blood spots from patients with galactosemia. mdpi.comd-nb.info This untargeted approach identified ganglioside GT1c (d18:0/20:0) as one of the most significantly altered metabolites, demonstrating the power of systems-level analysis in biomarker discovery. mdpi.comd-nb.info
Furthermore, efforts are underway to reconstruct and model ganglioside networks. One study reconstituted a region-specific retrosynthetic ganglioside network in the mouse brain, providing insights into the synthetic connectivity and common patterns across different brain regions. Mathematical models are also being developed to predict the behavior of gangliosides in analytical systems and to better understand their structural and functional relationships on a larger scale. The integration of transcriptomics with metabolic network analysis is another promising avenue for dissecting the regulation of ganglioside metabolism in diseases like cancer. mdpi.com
By combining lipidomics, glycomics, and other omics data with computational modeling, researchers can move towards a more holistic understanding of how GT1c and other gangliosides function within the complex and dynamic networks of the cell. frontiersin.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
